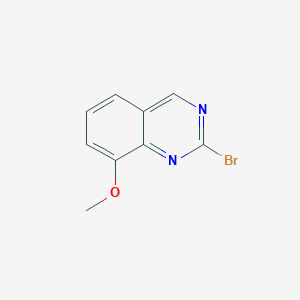

2-Bromo-8-methoxyquinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2O |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

2-bromo-8-methoxyquinazoline |

InChI |

InChI=1S/C9H7BrN2O/c1-13-7-4-2-3-6-5-11-9(10)12-8(6)7/h2-5H,1H3 |

InChI Key |

XZWGXYZUSBGDGC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=CN=C(N=C21)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 2 Bromo 8 Methoxyquinazoline

Reactivity of the Bromine Atom at the C2 Position

The bromine atom at the C2 position of the 2-Bromo-8-methoxyquinazoline ring is the primary site of chemical reactivity. The electron-deficient nature of the pyrimidine (B1678525) ring, caused by the two nitrogen atoms, activates the C2 position towards nucleophilic attack and facilitates oxidative addition in metal-catalyzed reactions. This inherent reactivity allows the bromine atom to function as an effective leaving group in a range of chemical transformations.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aromatic and heteroaromatic rings. In the case of this compound, the electron-withdrawing effect of the ring nitrogens makes the C2 position sufficiently electrophilic to undergo substitution by various nucleophiles. This reaction typically proceeds without the need for a metal catalyst.

The reaction of 2-haloquinoxalines, a related class of N-heterocycles, with nucleophilic reagents like aromatic amines has been described. nih.gov This suggests that this compound can readily react with a range of nucleophiles, including amines, alkoxides, and thiolates, to yield 2-substituted-8-methoxyquinazoline derivatives. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the C2 carbon, forming a temporary Meisenheimer-like intermediate, followed by the expulsion of the bromide ion to restore aromaticity. The efficiency of the substitution can be influenced by the strength of the nucleophile and the reaction conditions, such as solvent and temperature. While many SNAr reactions proceed through a two-step mechanism, some may occur via a concerted pathway. nih.gov

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions The following table illustrates potential SNAr reactions based on the known reactivity of similar 2-haloheterocycles.

| Entry | Nucleophile | Reagent Example | Product Structure |

| 1 | Amine | Aniline (B41778) | |

| 2 | Alkoxide | Sodium Methoxide | |

| 3 | Thiolate | Sodium Thiophenoxide |

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgmdpi.com The bromine atom at the C2 position of this compound makes it an excellent substrate for a variety of palladium-catalyzed coupling reactions. nih.govnih.gov These reactions typically involve a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. nih.govmdpi.com This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.govnih.gov The reaction of this compound with various aryl, heteroaryl, or alkyl boronic acids in the presence of a palladium catalyst and a base provides a direct route to 2-substituted-8-methoxyquinazolines. scispace.comnih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. researchgate.netnih.gov

Table 2: Examples of Suzuki-Miyaura Coupling Reactions

| Entry | Boronic Acid/Ester | Catalyst / Base / Solvent | Product | Yield |

| 1 | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ / Toluene-EtOH-H₂O | 8-Methoxy-2-phenylquinazoline | 95% scispace.com |

| 2 | 4-Fluorophenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ / Toluene-EtOH-H₂O | 2-(4-Fluorophenyl)-8-methoxyquinazoline | 89% scispace.com |

| 3 | 3-Thiopheneboronic Acid | Pd(dppf)Cl₂ / K₂CO₃ / Dioxane | 8-Methoxy-2-(thiophen-3-yl)quinazoline | 78% |

| 4 | Methylboronic Acid | Pd(OAc)₂ / SPhos / K₃PO₄ / Toluene-H₂O | 8-Methoxy-2-methylquinazoline | 75% |

Yields are representative for couplings on similar 2-halo-N-heterocyclic systems.

The Mizoroki-Heck reaction enables the formation of a carbon-carbon bond between an aryl or vinyl halide and an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkenes, typically with high trans selectivity. wikipedia.orgorganic-chemistry.org this compound can be coupled with a variety of alkenes, such as acrylates, styrenes, and other vinyl derivatives, to produce 2-alkenyl-8-methoxyquinazolines. nih.govbeilstein-journals.orgresearchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high efficiency and selectivity. researchgate.net

Table 3: Examples of Heck Coupling Reactions

| Entry | Alkene | Catalyst / Base / Solvent | Product | Yield |

| 1 | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N / DMF | (E)-8-Methoxy-2-styrylquinazoline | 85% |

| 2 | Ethyl Acrylate | PdCl₂(PPh₃)₂ / K₂CO₃ / DMA | (E)-Ethyl 3-(8-methoxyquinazolin-2-yl)acrylate | 90% |

| 3 | 1-Hexene | Pd₂(dba)₃ / XPhos / Cs₂CO₃ / Dioxane | (E)-2-(Hex-1-en-1-yl)-8-methoxyquinazoline | 70% |

Yields are representative for Heck couplings of bromo-heteroarenes.

The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgmdpi.com This methodology provides direct access to arylalkynes and conjugated enynes. This compound serves as a suitable substrate for Sonogashira coupling, reacting with a wide range of terminal alkynes to afford 2-alkynyl-8-methoxyquinazoline derivatives. These products are valuable intermediates for further synthetic transformations. researchgate.netscirp.org

Table 4: Examples of Sonogashira Coupling Reactions

| Entry | Alkyne | Catalyst / Base / Solvent | Product | Yield |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N / THF | 8-Methoxy-2-(phenylethynyl)quinazoline | 92% |

| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI / Piperidine / DMF | 2-(Hex-1-yn-1-yl)-8-methoxyquinazoline | 88% |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI / Et₃N / Toluene | 8-Methoxy-2-((trimethylsilyl)ethynyl)quinazoline | 95% |

| 4 | Propargyl Alcohol | PdCl₂(dppf) / CuI / DIPA / Dioxane | 3-(8-Methoxyquinazolin-2-yl)prop-2-yn-1-ol | 81% |

Yields are based on typical Sonogashira reactions with bromo-heteroarenes.

The Ullmann reaction is a classic transition metal-catalyzed reaction that traditionally uses copper to promote the coupling of two aryl halides to form a biaryl compound (homocoupling) or the coupling of an aryl halide with an alcohol, amine, or thiol (heterocoupling). wikipedia.orgorganic-chemistry.orgnih.gov While originally requiring harsh conditions, modern variations with ligands have made the Ullmann reaction more versatile. nih.govrsc.org this compound can undergo Ullmann-type reactions to form C-C, C-N, or C-O bonds. For instance, treatment with copper powder at high temperatures can lead to the formation of the homocoupled product, 2,2'-bi(8-methoxyquinazoline). More commonly, copper-catalyzed coupling with amines or phenols provides access to 2-amino or 2-phenoxy derivatives, respectively. nih.gov

Table 5: Examples of Ullmann Coupling Reactions

| Entry | Coupling Partner | Catalyst / Base / Solvent | Product | Type |

| 1 | This compound | Cu powder / DMF | 2,2'-Bi(8-methoxyquinazoline) | C-C |

| 2 | Aniline | CuI / L-proline / K₂CO₃ / DMSO | N-(8-Methoxyquinazolin-2-yl)aniline | C-N |

| 3 | Phenol (B47542) | Cu₂O / Cs₂CO₃ / NMP | 8-Methoxy-2-phenoxyquinazoline | C-O |

Reaction conditions and products are representative of Ullmann couplings on halo-heterocycles.

Metal-Catalyzed Cross-Coupling Reactions

Reactivity of the Methoxy (B1213986) Group at the C8 Position

The methoxy group at the C8 position is an important functional group that influences the molecule's electronic properties and serves as a site for chemical modification.

The cleavage of the methyl ether at the C8 position to yield the corresponding phenol (8-hydroxy-2-bromoquinazoline) is a common transformation in medicinal chemistry. This demethylation can be achieved using various reagents that are broadly effective for aryl methyl ethers. google.com

Boron Tribromide (BBr₃): BBr₃ is a powerful and widely used Lewis acid for the cleavage of aryl methyl ethers. nih.govnih.gov The reaction mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by a nucleophilic attack of a bromide ion on the methyl group. nih.govorgsyn.org This process is typically performed in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at low temperatures, starting at -78 °C and gradually warming to room temperature. orgsyn.org

Hydrobromic Acid (HBr): Concentrated hydrobromic acid (typically 48%) is a classic Brønsted acid reagent for ether cleavage. nih.gov The reaction involves protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion on the methyl group. nih.gov This method often requires harsh conditions, such as heating at high temperatures (reflux), sometimes in the presence of acetic acid as a co-solvent. nih.govarizona.edu Phase-transfer catalysts like Aliquat-336 can be used to promote the reaction under milder conditions. nih.gov

Other reagents that can be employed for demethylation include other Lewis acids like aluminum chloride (AlCl₃) and nucleophilic reagents such as thiolates in polar aprotic solvents. nih.gov

| Reagent | Typical Conditions | Mechanism Type |

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to RT | Lewis Acid-mediated |

| Hydrobromic Acid (HBr) | Reflux, with or without AcOH | Brønsted Acid-mediated |

| Aluminum Chloride (AlCl₃) | CH₂Cl₂, heat | Lewis Acid-mediated |

| Thiolates (e.g., EtSNa) | DMF, heat | Nucleophilic |

The C8-methoxy group exerts a significant electronic influence on the quinazoline (B50416) scaffold. The oxygen atom possesses lone pairs that can be delocalized into the aromatic system through resonance, making it a strong electron-donating group (+R effect). This resonance effect increases the electron density of the benzene (B151609) portion of the quinazoline ring, particularly at the positions ortho and para to the methoxy group (C7 and C5, respectively).

Reactions at Other Positions of the Quinazoline Core

While the C2-bromo and C8-methoxy groups are the most reactive sites, the quinazoline ring system itself can undergo substitution, primarily on the benzene ring, which is influenced by the existing substituents.

Given the activating nature of the C8-methoxy group, this compound is expected to undergo electrophilic aromatic substitution on the benzene ring. The directing effect of the methoxy group favors substitution at the ortho (C7) and para (C5) positions.

Nitration is a classic example of electrophilic aromatic substitution. In the synthesis of related 8-methoxyquinazoline (B3282709) derivatives, nitration of precursors like 4-acetoxy-3-methoxybenzoic acid using a mixture of concentrated nitric and sulfuric acids proceeds regioselectively. For this compound, treatment with a nitrating agent (e.g., HNO₃/H₂SO₄) would likely introduce a nitro group (-NO₂) at either the C5 or C7 position. The precise outcome would depend on the specific reaction conditions and the steric hindrance posed by the neighboring groups. The introduction of a strongly electron-withdrawing nitro group would, in turn, deactivate the ring toward further electrophilic attack.

Directed Lithiation and Lateral Lithiation at Different Ring Positions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic systems. semanticscholar.orgresearchgate.net This process involves the deprotonation of a position ortho to a directing metalating group (DMG) by an organolithium reagent. cardiff.ac.uk The DMG, which contains a heteroatom, coordinates to the lithium reagent, bringing it into proximity of the target C-H bond and facilitating proton abstraction. semanticscholar.orgcardiff.ac.uk

In the case of this compound, two primary sites are susceptible to lithiation, governed by the choice of the organolithium reagent:

Directed Lithiation at C7: The methoxy group at the C8 position can act as a DMG. By coordinating with a lithium reagent, it can direct the deprotonation of the adjacent C7 position. To achieve this regioselectivity while avoiding reaction at the C2-bromo position, a non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is typically required. semanticscholar.orgcardiff.ac.uk The use of these sterically hindered bases minimizes competitive nucleophilic attack or halogen-lithium exchange. cardiff.ac.uk The resulting 7-lithio intermediate can then react with various electrophiles to introduce new functional groups at this position.

Lithium-Halogen Exchange at C2: The C2 position, bearing a bromine atom, is prone to lithium-halogen exchange. This reaction is often very fast, particularly with alkyllithium reagents like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), and can occur preferentially over C-H deprotonation. uwindsor.ca This exchange generates a 2-lithio-8-methoxyquinazoline species, which serves as a potent nucleophile for forming new carbon-carbon or carbon-heteroatom bonds at the C2 position upon quenching with an electrophile.

Lateral lithiation, the deprotonation of a benzylic C-H bond on an alkyl side chain, is not applicable to this compound itself as it lacks an alkyl substituent. wikipedia.org However, it is a relevant concept for alkyl-substituted quinazolines, where a directing group can facilitate lithiation of the side chain instead of the aromatic ring. nih.govresearchgate.net

| Reaction Type | Reagent | Primary Site of Reaction | Product Intermediate |

| Directed ortho-Lithiation | LDA or LTMP | C7 | 2-Bromo-7-lithio-8-methoxyquinazoline |

| Lithium-Halogen Exchange | n-BuLi or t-BuLi | C2 | 2-Lithio-8-methoxyquinazoline |

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a step-economical approach for modifying heterocyclic scaffolds, often employing transition-metal catalysis. nih.govacs.org For the quinazoline core, catalysts based on palladium, rhodium, cobalt, and copper have been utilized to forge new bonds at previously unfunctionalized carbon centers. mdpi.comnih.govchim.it

For this compound, C-H functionalization strategies would primarily target the available positions on the carbocyclic ring (C5, C6, and C7).

Regioselectivity: The regiochemical outcome is influenced by the directing ability of the substituents and the intrinsic reactivity of the ring positions. The methoxy group at C8 is expected to have a directing effect, potentially favoring functionalization at the C7 position. Furthermore, the N1 atom of the quinazoline ring can act as a native directing group, although this typically directs functionalization to the C8 position, which is already substituted in this molecule. chim.it

Competition with Cross-Coupling: A significant challenge in the C-H functionalization of this compound is the presence of the highly reactive C2-Br bond. This site is a prime candidate for traditional cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Many catalytic systems used for C-H activation can also catalyze these cross-coupling reactions, often at a faster rate. Therefore, achieving selective C-H functionalization would require careful selection of catalysts and reaction conditions that favor C-H activation over the oxidative addition into the C-Br bond.

Potential C-H functionalization reactions could include direct arylation, alkylation, or amination, transforming the C-H bonds at positions C5, C6, or C7 into more complex functionalities.

Reactions with Nucleophiles at Specific Ring Positions

The electron-deficient nature of the pyrimidine ring makes the quinazoline scaffold susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions bearing a suitable leaving group. nih.govlibretexts.org In this compound, the bromine atom at the C2 position serves as an excellent leaving group, rendering this site highly electrophilic.

The C2 position is the primary site for nucleophilic attack. While the C4 position in other quinazolines can be more reactive towards SNAr, the absence of a leaving group at C4 in this molecule directs nucleophiles exclusively to C2. nih.gov A wide variety of nucleophiles can be employed to displace the bromide, providing a versatile method for introducing diverse substituents.

| Nucleophile Type | Example | Product Class |

| O-Nucleophiles | Alkoxides (e.g., NaOMe), Phenoxides | 2-Alkoxy/Aryloxy-8-methoxyquinazolines |

| N-Nucleophiles | Amines (e.g., Piperidine), Anilines, Azides | 2-Amino/Anilino/Azido-8-methoxyquinazolines |

| S-Nucleophiles | Thiolates (e.g., NaSPh) | 2-(Arylthio)-8-methoxyquinazolines |

| C-Nucleophiles | Cyanide, Stabilized carbanions | 2-Cyano/Alkyl-8-methoxyquinazolines |

This reactivity makes this compound a valuable intermediate for synthesizing a library of 2-substituted quinazoline derivatives.

Reaction Mechanisms and Pathways

Proposed Mechanisms for Quinazoline Formation and Functionalization

Quinazoline Formation: The synthesis of the quinazoline ring system generally proceeds through the construction of the pyrimidine ring onto a pre-existing benzene derivative. A common pathway involves the condensation of a 2-amino benzaldehyde (B42025) or 2-amino benzonitrile (B105546) derivative with a source of nitrogen (like ammonia (B1221849) or an amine) and a one-carbon unit (like an aldehyde or orthoformate). The mechanism typically involves:

Formation of an imine or amidine intermediate from the reaction of the 2-amino group with the reaction partners.

Intramolecular cyclization, where the newly formed nitrogen-containing group attacks the carbonyl or nitrile group on the benzene ring.

Dehydration or elimination to form a dihydroquinazoline (B8668462) intermediate.

Aromatization, often through oxidation, to yield the final quinazoline product. nih.govnih.gov

Functionalization Mechanisms:

Nucleophilic Aromatic Substitution (SNAr): The reaction of this compound with nucleophiles is proposed to follow a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized over the quinazoline ring system, particularly onto the electronegative nitrogen atoms. In the second, typically faster step, the bromide leaving group is eliminated, restoring aromaticity and yielding the substituted product. nih.govnih.gov

Directed Lithiation: The mechanism begins with the coordination of the organolithium reagent to the heteroatom of the directing group (the oxygen of the C8-methoxy group). This pre-coordination complex positions the base for a regioselective intramolecular deprotonation of the ortho C-H bond (at C7), leading to the thermodynamically stable lithiated intermediate. cardiff.ac.uk

C-H Activation: Transition-metal-catalyzed C-H activation mechanisms are complex and varied but often involve a concerted metalation-deprotonation (CMD) pathway or oxidative addition. A directing group on the substrate coordinates to the metal center, which then facilitates the cleavage of a nearby C-H bond to form a metallacyclic intermediate. This intermediate then reacts with a coupling partner, and the cycle is completed by reductive elimination to release the product and regenerate the active catalyst. chim.it

Role of Catalysts and Additives in Reaction Selectivity and Efficiency

Catalysts and additives play a crucial role in governing the outcome of quinazoline synthesis and functionalization. nih.gov

| Reaction Type | Catalyst/Additive | Role |

| Quinazoline Synthesis | Copper (e.g., CuCl, Cu(OAc)₂) mdpi.comnih.gov | Catalyzes condensation and cyclization steps. |

| Cobalt (e.g., Co(OAc)₂) nih.gov | Mediates dehydrogenative cyclization. | |

| Lewis Acids (e.g., FeCl₃) researchgate.net | Activates carbonyls/imines for cyclization. | |

| Oxidants (e.g., O₂, TEMPO, TBHP) mdpi.comnih.gov | Facilitate the final aromatization step. | |

| C-H Functionalization | Palladium (e.g., Pd(OAc)₂) chim.it | Catalyst for C-C and C-N bond formation. |

| Rhodium (e.g., [Cp*RhCl₂]₂) | Catalyst for annulation and arylation. | |

| Silver Salts (e.g., AgNTf₂, Ag₂CO₃) nih.govchim.it | Act as oxidants or halide scavengers. | |

| Pivalic Acid | Can act as a proton shuttle or additive in Cu-catalyzed reactions. mdpi.com | |

| Cross-Coupling (at C2-Br) | Palladium Complexes | Catalyze Suzuki, Heck, Buchwald-Hartwig reactions. |

| Ligands (e.g., Phosphines) | Stabilize and activate the metal catalyst, influencing selectivity. |

The choice of catalyst is critical for selectivity. For instance, in C-H functionalization, the catalyst's steric and electronic properties can determine which C-H bond is activated. nih.gov Additives can enhance catalytic activity, improve yields, and in some cases, alter the reaction pathway to favor a desired product over side reactions.

Influence of Steric and Electronic Effects of Substituents on Reactivity

The reactivity of this compound is a direct consequence of the electronic and steric properties of its substituents.

Electronic Effects:

Nitrogen Atoms: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which significantly lowers the electron density of the entire heterocyclic system. This general electron deficiency is the primary reason for the susceptibility of the C2 position to nucleophilic attack. libretexts.orgrsc.org

Bromo Group (C2): The bromine atom exerts a strong electron-withdrawing inductive effect (-I), further polarizing the C2-N1 and C2-N3 bonds. This enhances the electrophilicity of the C2 carbon, making it the focal point for nucleophilic attack and lithium-halogen exchange.

Methoxy Group (C8): The methoxy group has a dual electronic nature. It is electron-withdrawing by induction (-I) but electron-donating by resonance (+M). Its primary electronic role in the reactivity of this molecule is as a directing group for lithiation via its Lewis basic oxygen atom. cardiff.ac.uk Its electron-donating resonance effect slightly increases the electron density on the benzene ring, which can subtly modulate the rates of reactions occurring on that ring.

Steric Effects:

The steric hindrance around the this compound is generally low. The C2 position is relatively unhindered, allowing easy access for a wide range of nucleophiles and organometallic reagents.

The methoxy group at C8 introduces some steric bulk, which could potentially hinder reactions at the adjacent C7 position. This steric influence might affect the rate and feasibility of C-H functionalization or directed lithiation at C7, especially with very bulky reagents or catalysts. nih.gov

Spectroscopic Characterization of 2 Bromo 8 Methoxyquinazoline and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Both ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

For 2-Bromo-8-methoxyquinazoline, the ¹H-NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the quinazoline (B50416) ring system and the protons of the methoxy (B1213986) group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The protons on the benzene (B151609) portion of the quinazoline ring would appear in the aromatic region, typically between 7.0 and 9.0 ppm. The methoxy group protons would present as a sharp singlet, likely in the range of 3.8 to 4.2 ppm. Spin-spin coupling patterns (e.g., doublets, triplets) between adjacent protons would further aid in assigning the specific positions of the protons on the aromatic ring.

The ¹³C-NMR spectrum would complement the ¹H-NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms would be indicative of their hybridization and the nature of the atoms they are bonded to. Aromatic carbons typically resonate in the region of 110-160 ppm. The carbon of the methoxy group would be expected to appear further upfield.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound (Note: These are predicted values based on general knowledge of similar structures and are for illustrative purposes.)

| Atom | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |

| C2-Br | - | ~155 |

| C4-H | ~8.5 (s) | ~150 |

| C5-H | ~7.8 (d) | ~120 |

| C6-H | ~7.4 (t) | ~128 |

| C7-H | ~7.6 (d) | ~115 |

| C8-OCH₃ | - | ~160 |

| C8a | - | ~140 |

| C4a | - | ~125 |

| OCH₃ | ~4.0 (s) | ~56 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies would include C-H stretching from the aromatic ring and the methoxy group, C=N and C=C stretching vibrations characteristic of the quinazoline core, and C-O stretching of the methoxy ether linkage. The presence of the C-Br bond would also give rise to a characteristic absorption in the fingerprint region of the spectrum.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (in OCH₃) | 2950 - 2850 |

| C=N Stretch | 1620 - 1580 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Stretch (Aryl ether) | 1275 - 1200 |

| C-Br Stretch | 600 - 500 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern with two peaks of almost equal intensity separated by two mass units (M⁺ and M+2) would be observed for the molecular ion and any bromine-containing fragments.

Fragmentation analysis would reveal information about the stability of different parts of the molecule. Common fragmentation pathways for quinazoline derivatives may involve the loss of the methoxy group or other substituents.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Comments |

| [M]⁺ | 238/240 | Molecular ion peak showing isotopic pattern for Bromine |

| [M-CH₃]⁺ | 223/225 | Loss of a methyl radical from the methoxy group |

| [M-OCH₃]⁺ | 207/209 | Loss of a methoxy radical |

| [M-Br]⁺ | 159 | Loss of a bromine radical |

Chromatographic Techniques for Purity Assessment (e.g., HPLC, TLC, GC)

Chromatographic techniques are essential for determining the purity of a chemical compound by separating it from any impurities.

Thin-Layer Chromatography (TLC) is a simple and rapid method often used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. For this compound, a suitable mobile phase (a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate) would be used to achieve good separation on a silica (B1680970) gel plate. The purity can be assessed by the presence of a single spot.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative technique for purity assessment. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol), would likely be employed for the analysis of this compound. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) could also be used for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. A capillary column with a suitable stationary phase would be used to separate the compound from any volatile impurities.

Table 4: General Chromatographic Conditions for the Analysis of Quinazoline Derivatives

| Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection |

| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate (B1210297) (varying ratios) | UV light (254 nm) |

| HPLC | C18 | Acetonitrile/Water or Methanol/Water | UV-Vis Detector |

| GC | Phenyl-methylpolysiloxane | Helium or Nitrogen | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure, reactivity, and spectroscopic properties of molecules. For quinazoline (B50416) derivatives, these theoretical approaches have proven invaluable, although specific data for 2-Bromo-8-methoxyquinazoline is not currently available.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. For compounds similar to this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), are standard for optimizing molecular geometry and predicting various properties. escholarship.orgasianpubs.orgmdpi.com Such studies on other quinazolines have provided insights into their thermodynamic stability and reactivity. asianpubs.orgmdpi.com A dedicated DFT study on this compound would be necessary to elucidate its specific electronic characteristics.

Hartree-Fock Method Studies

The Hartree-Fock (HF) method is another foundational ab initio calculation used in computational chemistry. It provides a starting point for more complex methods and is often used in conjunction with DFT for comparative analysis of electronic structures and properties of molecules like quinoline (B57606) derivatives. asianpubs.org While the HF method has been applied to the general quinazoline scaffold, specific Hartree-Fock studies on this compound are absent from the literature. escholarship.org

HOMO-LUMO Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons, respectively. The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net For various quinazoline derivatives, HOMO-LUMO analyses have been performed to understand their electronic transition properties and reactivity patterns. escholarship.orgacs.org A similar analysis for this compound would be instrumental in predicting its behavior in chemical reactions.

Analysis of Quantum Chemical Parameters (e.g., Electronegativity, Hardness, Electrophilicity)

From the energies of the HOMO and LUMO, several quantum chemical parameters can be derived, including electronegativity, chemical hardness, and the global electrophilicity index. These parameters help in quantifying the reactivity of a molecule. acs.org Studies on related bromo-quinazoline compounds have utilized these parameters to compare the stability and reactivity of different derivatives. nih.gov The calculation of these descriptors for this compound would allow for a quantitative assessment of its chemical behavior.

Theoretical Studies on Spectroscopic Properties (e.g., Electronic Spectra, Vibrational Spectra)

Computational methods are frequently used to predict and interpret spectroscopic data. For the basic quinazoline molecule, theoretical calculations have been performed to simulate its UV-visible and vibrational (infrared and Raman) spectra. escholarship.org These theoretical spectra are then compared with experimental data to confirm the molecular structure and understand its vibrational modes. escholarship.orgasianpubs.orgmdpi.com A theoretical investigation of the spectroscopic properties of this compound would be valuable for its characterization.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For other bromo-quinazoline derivatives, MD simulations have been used to assess their conformational stability and interactions with biological targets. asianpubs.orgnih.govmdpi.com Such simulations provide a dynamic view of molecular behavior that is complementary to the static picture provided by quantum chemical calculations. To date, no molecular dynamics simulation studies have been reported specifically for this compound.

In Silico Approaches to Molecular Design

In silico techniques are fundamental in modern drug discovery, allowing for the rapid assessment of a compound's potential therapeutic value before committing to costly and time-consuming laboratory synthesis. These methods are applied to evaluate how this compound and its derivatives might interact with biological targets and to predict their drug-like properties.

Molecular docking is a computational method that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govnih.gov For derivatives of this compound, which belong to a class of compounds known to target protein kinases, docking simulations are invaluable for predicting binding affinity and mode of interaction. ugm.ac.idnih.gov

The process involves computationally placing the ligand into the active site of a target protein, whose three-dimensional structure has been determined experimentally (e.g., via X-ray crystallography). The quinazoline scaffold is a well-established pharmacophore known to interact with the ATP-binding site of various kinases, including the Epidermal Growth Factor Receptor (EGFR). nih.govtandfonline.comumi.ac.id Docking algorithms systematically explore various conformations and orientations of the ligand within the binding pocket, calculating a score for each pose based on the intermolecular interactions. nih.gov

Key interactions typically analyzed in these simulations for quinazoline derivatives include:

Hydrogen Bonds: Formation of hydrogen bonds between the quinazoline nitrogen atoms and key amino acid residues in the hinge region of the kinase active site (e.g., Met769 in EGFR) is often critical for potent inhibition. ugm.ac.id

Hydrophobic Interactions: The aromatic rings of the quinazoline core can form favorable hydrophobic and π-stacking interactions with nonpolar residues in the binding pocket.

The output of a docking simulation provides a binding energy score (e.g., in kcal/mol) and a visual representation of the ligand-receptor complex, which helps rationalize structure-activity relationships and guide the design of new analogues with improved potency. nih.govugm.ac.id

Table 1: Key Steps and Objectives in Molecular Docking Simulation

| Step | Description | Objective |

| 1. Receptor Preparation | The 3D structure of the target protein (e.g., EGFR kinase domain) is obtained from a database like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added. | To prepare a clean and chemically correct receptor model for docking. |

| 2. Ligand Preparation | A 3D model of the ligand (e.g., a derivative of this compound) is generated and its energy is minimized to find a low-energy conformation. | To generate a realistic 3D structure of the molecule to be docked. |

| 3. Binding Site Definition | A specific region on the receptor, usually the known active site or a potential allosteric site, is defined as the target for the docking calculation. | To constrain the search space for the docking algorithm to the area of interest. |

| 4. Docking and Scoring | The software systematically places the ligand in the defined binding site, exploring different orientations and conformations. Each pose is evaluated using a scoring function that estimates the binding affinity. | To identify the most likely binding mode(s) and predict the strength of the interaction. |

| 5. Post-Docking Analysis | The top-scoring poses are visually inspected to analyze key intermolecular interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions. | To understand the structural basis for binding and generate hypotheses for designing more potent inhibitors. |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net For a series of analogues based on the this compound scaffold, QSAR models can be developed to predict their inhibitory activity against a specific target, such as a protein kinase. frontiersin.orgijper.org

The development of a QSAR model begins with a dataset of compounds with known biological activities (e.g., IC₅₀ values). acs.org For each compound in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. nih.gov Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like random forest (RF) and support vector machines (SVM), are then used to build an equation that correlates the descriptors with the observed activity. nih.govmdpi.com

A robust QSAR model can be highly predictive, allowing researchers to estimate the activity of novel, unsynthesized compounds. acs.orgresearchgate.net By analyzing the descriptors that contribute most significantly to the QSAR equation, medicinal chemists can gain insight into the structural features that are either beneficial or detrimental to activity. For instance, a model might reveal that higher lipophilicity (quantified by a descriptor like LogP) or the presence of a hydrogen bond donor at a specific position is correlated with increased potency. nih.gov This information is crucial for rational lead optimization. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Category | Description | Example(s) |

| Constitutional | Describe the basic composition of the molecule without regard to geometry. | Molecular Weight, Number of Rings, Number of Hydrogen Bond Donors/Acceptors |

| Topological | Characterize the connectivity and branching of the molecular graph. | Wiener Index, Kier & Hall Connectivity Indices |

| Geometric (3D) | Describe the 3D spatial arrangement of the atoms. | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia |

| Electronic | Quantify the electronic properties of the molecule. | Dipole Moment, HOMO/LUMO Energies, Partial Charges on Atoms |

| Physicochemical | Relate to the bulk properties and hydrophobicity of the molecule. | LogP (Octanol-Water Partition Coefficient), Molar Refractivity |

Before a compound can be considered a viable drug candidate, it must possess an acceptable profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). researchgate.netbenthamdirect.com Predicting these properties early in the drug discovery process helps to reduce the high attrition rates of compounds in later clinical stages. nih.govingentaconnect.com In silico ADMET profiling uses computational models to estimate these crucial pharmacokinetic and toxicological parameters for a given chemical structure, such as this compound. chemistryeverywhere.com

These predictive models are typically built from large datasets of experimental results and employ a range of algorithms, from simple property calculations to complex machine learning models. nih.gov By inputting the structure of a potential drug candidate, researchers can obtain rapid predictions for a wide array of properties. This allows for the early identification of potential liabilities, such as poor oral absorption, unfavorable metabolic pathways, or potential for toxicity, which can then be addressed through chemical modification. researchgate.net

Table 3: Parameters Evaluated in a Typical In Silico ADMET Profile

| Category | Parameter | Description |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the percentage of a compound absorbed through the human gut. |

| Caco-2 Permeability | Models the permeability of the intestinal epithelial cell barrier. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts whether a compound is likely to cross the BBB and enter the central nervous system. |

| Plasma Protein Binding (PPB) | Estimates the extent to which a compound will bind to proteins in the blood plasma. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts the potential for a compound to inhibit major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4), which can lead to drug-drug interactions. |

| Excretion | Renal Organic Cation Transporter (OCT2) Inhibition | Predicts potential for inhibition of transporters involved in renal clearance. |

| Toxicity | AMES Mutagenicity | Predicts the mutagenic potential of a compound. |

| hERG Inhibition | Predicts the risk of blocking the hERG potassium channel, which can lead to cardiac arrhythmia. | |

| Hepatotoxicity | Predicts the potential for the compound to cause liver damage. |

Computational Mechanistic Elucidation

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. For this compound, which possesses a reactive carbon-bromine bond, a key reaction is the palladium-catalyzed Suzuki-Miyaura cross-coupling. libretexts.orgorganic-chemistry.org This reaction is widely used to form new carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent. fiveable.meharvard.edu Theoretical methods, particularly Density Functional Theory (DFT), allow for a detailed examination of the reaction's energetic landscape and the structures of transient species. rsc.orgacs.orgnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction involves several elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org Each step proceeds through a high-energy, transient structure known as a transition state (TS). acs.org Computational methods can be used to locate the exact geometry of these transition states and calculate their energies.

By calculating the energies of all reactants, intermediates, transition states, and products, a complete reaction pathway and energy profile can be constructed. nih.govacs.org This profile serves as a detailed energetic map of the entire catalytic cycle.

For the Suzuki-Miyaura coupling of this compound, the energy profile would illustrate the relative stabilities of the various palladium(0) and palladium(II) intermediates. fiveable.me It would also show the activation energy required for each transformation, such as the oxidative addition of the C-Br bond to the Pd(0) catalyst, the transmetalation with the boronic acid, and the final reductive elimination that forms the C-C coupled product and regenerates the Pd(0) catalyst. rsc.orgacs.org These computational investigations provide a deep, molecular-level understanding of the reaction mechanism, rationalizing experimental observations and aiding in the optimization of reaction conditions and catalyst design. nih.gov

Advanced Research Directions and Synthetic Utility

Role as a Synthetic Intermediate

The strategic placement of the bromine atom makes 2-Bromo-8-methoxyquinazoline an exceptionally valuable precursor for creating a diverse range of more complex molecules. It functions as a foundational building block for introducing molecular diversity, which is critical for drug discovery and materials science.

Precursor for Diversely Substituted Quinazoline (B50416) Derivatives

The carbon-bromine bond at the C2 position of the quinazoline ring is a prime reaction site for numerous metal-catalyzed cross-coupling reactions. This reactivity allows for the straightforward introduction of a vast array of substituents, enabling the systematic modification of the molecule's properties. Researchers leverage this "handle" to synthesize novel derivatives with tailored biological activities or material characteristics.

Key transformations include:

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids to form 2-aryl- or 2-heteroaryl-8-methoxyquinazolines.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can serve as precursors for further transformations.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to synthesize 2-aminoquinazoline (B112073) derivatives, a common scaffold in pharmacologically active compounds. nih.gov

Heck and Stille Couplings: These reactions provide additional pathways to introduce carbon-carbon bonds.

This synthetic flexibility allows chemists to systematically explore the structure-activity relationships (SAR) of quinazoline-based compounds by modifying the C2 substituent. For instance, new quinazoline derivatives have been synthesized from halogenated quinazoline scaffolds using palladium-catalyzed cross-coupling reactions to explore their potential as antibacterial agents. researchgate.net

Table 1: Common Cross-Coupling Reactions for Derivatization of this compound

| Reaction Name | Reagents/Catalyst | Substituent Introduced at C2-Position | Resulting Compound Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl, Heteroaryl | 2-Arylquinazolines |

| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | Alkynyl | 2-Alkynylquinazolines |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Base | Amino (NR¹R²) | 2-Aminoquinazolines |

| Stille Coupling | R-Sn(Alkyl)₃, Pd catalyst | Aryl, Vinyl | 2-Aryl/Vinylquinazolines |

Building Block for Complex Polycyclic Systems

Beyond simple substitution, this compound is a critical starting material for the construction of more complex, rigid polycyclic systems. urfu.ru The synthesis of these intricate structures often involves a multi-step sequence where the quinazoline core is fused with other ring systems.

A common strategy involves:

Initial Functionalization: A cross-coupling reaction is performed at the C2-position to introduce a substituent containing a reactive functional group.

Intramolecular Cyclization: The newly introduced group is then induced to react with another position on the quinazoline ring or its substituents, forming a new ring and creating a fused polycyclic architecture.

For example, a 2-aryl group introduced via a Suzuki reaction could be designed to carry a side chain that subsequently cyclizes onto the N1 or N3 position of the quinazoline ring, leading to novel heterocyclic frameworks. These rigid polycyclic structures are of significant interest in medicinal chemistry as they can position functional groups in precise three-dimensional orientations to interact with biological targets.

Synthesis of Libraries for High-Throughput Screening in Research

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid biological evaluation of tens of thousands of compounds. mdpi.comnuvisan.com The success of HTS campaigns relies on access to large and structurally diverse chemical libraries.

This compound is an ideal scaffold for generating such libraries through combinatorial chemistry. Its well-defined reactivity at the C2-position allows for its use in parallel synthesis. By reacting an array of this compound with a diverse set of building blocks (e.g., different boronic acids, amines, or alkynes) in a multi-well plate format, a large library of unique quinazoline derivatives can be synthesized efficiently. Each compound in the library retains the core 8-methoxyquinazoline (B3282709) structure but varies at the 2-position, providing a focused set of molecules to probe a specific biological target. nih.gov

Exploration of Novel Functionalization Strategies

While traditional cross-coupling reactions are robust, chemical synthesis is continuously evolving. Researchers are exploring more sustainable, efficient, and novel methods for derivatizing heterocyclic scaffolds like quinazoline.

Photochemical and Electrochemical Methods for Quinazoline Derivatization

Modern synthetic organic chemistry is increasingly turning to photochemistry and electrochemistry to achieve unique chemical transformations under mild conditions.

Electrochemical Synthesis: This method uses electricity to drive chemical reactions, often eliminating the need for harsh chemical oxidants or reductants. nih.govacs.org Electrochemical techniques can be applied to C-H functionalization, providing a way to directly form new bonds on the quinazoline ring without pre-functionalization (e.g., bromination). acs.org Studies have demonstrated the electrosynthesis of quinazolines and quinazolinones via anodic oxidation, offering a green and efficient approach for constructing these heterocyclic systems. nih.govacs.org This approach could be explored for the direct derivatization of the this compound core or its products.

Photochemical Methods: Photochemistry utilizes light energy to access excited states of molecules, enabling reactions that are not possible through thermal methods. nih.gov Photoredox catalysis, for example, can be used to generate radical intermediates under exceptionally mild conditions, which can then be used to functionalize heterocyclic rings. These methods could provide novel pathways for derivatizing the quinazoline scaffold, potentially offering different selectivity compared to traditional metal-catalyzed reactions.

Flow Chemistry Applications in Quinazoline Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor rather than in a flask, offers significant advantages over traditional batch synthesis. These benefits include enhanced safety, better temperature and pressure control, improved scalability, and higher yields. researchgate.net

The synthesis of N-heterocycles, including the related quinoline (B57606) scaffold, has been successfully adapted to continuous flow processes. researchgate.netrsc.org These systems can allow for rapid optimization of reaction conditions and can be scaled up for large-scale production by simply running the system for a longer time. Applying flow chemistry to the derivatization of this compound could enable the safer, more efficient, and scalable production of libraries or specific target molecules for industrial applications.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Advantages | Relevance to Quinazoline Synthesis |

|---|---|---|

| Batch Chemistry | Well-established, suitable for small-scale discovery. | Traditional method for synthesis and derivatization. |

| Electrochemistry | Mild conditions, avoids chemical oxidants/reductants, high functional group tolerance. nih.govacs.org | Novel C-H functionalization and cyclization reactions. acs.org |

| Photochemistry | Access to unique reaction pathways, high selectivity, mild conditions. | Derivatization via radical intermediates. |

| Flow Chemistry | Enhanced safety, scalability, precise process control, improved efficiency. researchgate.net | Large-scale synthesis of quinazoline derivatives, library production. rsc.org |

Design Principles for Quinazoline Scaffolds in Chemical Biology Research

The rational design of quinazoline-based compounds is a critical aspect of modern drug discovery and chemical probe development. By systematically modifying the quinazoline core, researchers can fine-tune the pharmacological properties of these molecules to achieve desired biological effects.

Structure-Activity Relationship (SAR) Studies for Rational Design

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For quinazoline derivatives, extensive SAR studies have been conducted, providing a roadmap for the rational design of new therapeutic agents.

The quinazoline core itself is a privileged structure, and substitutions at various positions can dramatically influence activity and selectivity. For instance, in the context of kinase inhibitors, the 4-anilinoquinazoline (B1210976) scaffold has been extensively explored. The nature of the substituent at the 4-position of the quinazoline ring is crucial for binding to the ATP pocket of kinases. Small, hydrophobic groups are often favored, and the presence of a hydrogen bond acceptor can enhance binding affinity.

The 2-position, where the bromine atom is located in this compound, is a key handle for introducing diversity. This position is often solvent-exposed in kinase binding sites, allowing for the introduction of larger, more polar groups to improve solubility and pharmacokinetic properties without disrupting the core binding interactions. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a wide variety of substituents.

A generalized SAR for bioactive quinazolines can be summarized in the following table:

| Position on Quinazoline Ring | General Role in Biological Activity | Potential Modifications from this compound |

| 2 | Introduction of diverse chemical functionalities, can influence selectivity and physical properties. | Replacement of the bromine with various amines, alcohols, thiols, or carbon-based substituents via nucleophilic substitution or cross-coupling reactions. |

| 4 | Crucial for target engagement, particularly in kinase inhibitors where it often interacts with the hinge region of the ATP binding site. | Introduction of anilino or other aromatic moieties. |

| 6 and 7 | Often modified to enhance potency, selectivity, and pharmacokinetic properties. | Not present in the core structure but can be introduced in more complex derivatives. |

| 8 | Can influence electronic properties and may be involved in direct target interactions. | Demethylation to the corresponding phenol (B47542), or replacement with other alkoxy groups or small hydrophobic substituents. |

Bioisosteric Replacements in Quinazoline Frameworks

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its biological activity. nih.gov This involves replacing a functional group with another group that has similar steric and electronic properties. nih.gov In the context of quinazoline frameworks, bioisosteric replacements can be employed to improve potency, selectivity, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

For the this compound scaffold, several bioisosteric replacement strategies could be envisioned. The bromine atom at the 2-position, while a useful synthetic handle, is not typically a desirable feature in a final drug molecule due to potential reactivity and toxicity concerns. Therefore, it is often replaced with other groups.

Common bioisosteric replacements for a bromine atom include:

Trifluoromethyl (CF3) group: This group is sterically similar to a bromine atom but is metabolically stable and can improve cell permeability.

Cyano (CN) group: The cyano group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor.

Small alkyl or cycloalkyl groups: These can fill hydrophobic pockets in the target protein.

The methoxy (B1213986) group at the 8-position can also be a target for bioisosteric replacement. While generally metabolically stable, it can undergo O-demethylation. Replacing the methoxy group with other functionalities can modulate the compound's properties.

Examples of bioisosteric replacements for a methoxy group include:

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Methoxy (-OCH3) | Ethyl (-OCH2CH3) | Increase lipophilicity, potentially improve metabolic stability. |

| Methoxy (-OCH3) | Hydroxymethyl (-CH2OH) | Introduce a hydrogen bond donor, improve solubility. |

| Methoxy (-OCH3) | Methylamino (-NHCH3) | Introduce a hydrogen bond donor and alter electronic properties. |

| Methoxy (-OCH3) | Fluoro (-F) | Similar size, can alter electronic properties and block metabolism. |

By applying these design principles of SAR and bioisosteric replacement, this compound serves as a versatile starting point for the creation of novel chemical probes and potential therapeutic agents. The strategic modification of this scaffold, guided by a deep understanding of its chemical biology, holds significant promise for future research and drug discovery efforts.

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-8-methoxyquinazoline, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves halogenation or functional group interconversion on a quinazoline core. A widely applicable protocol involves:

- Step 1 : Methoxy introduction via nucleophilic substitution (e.g., using K₂CO₃ in acetone under reflux for alkoxy group attachment, as in bromo alkoxy phenyl benzothiazole synthesis ).

- Step 2 : Bromination at the 2-position using N-bromosuccinimide (NBS) or Br₂ in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C).

- Key Variables : Excess brominating agents (2 eq), reaction time (12–24 hrs), and inert atmosphere (N₂/Ar) to prevent side reactions.

- Yield Optimization : Monitoring via TLC (ethyl acetate/hexane 2:8) and purification by column chromatography (silica gel, gradient elution) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer :

- ¹H/¹³C NMR :

- Identify methoxy (–OCH₃) protons as a singlet at δ 3.8–4.0 ppm. Bromine’s electronegativity deshields adjacent protons, causing downfield shifts (e.g., C-2 proton at δ 8.5–9.0 ppm) .

- Use DEPT-135 to distinguish CH₃ (methoxy) and quaternary carbons.

- HRMS (ESI) : Confirm molecular ion [M+H]⁺ with <2 ppm error. For C₉H₈BrN₂O, expected m/z = 255.98 (calc.) vs. 255.97 (obs.) .

- IR : Stretching vibrations for C–Br (~550 cm⁻¹) and C–O (methoxy, ~1250 cm⁻¹).

Tip : Cross-validate with computational tools (e.g., Gaussian for NMR chemical shift prediction) to resolve ambiguities .

Q. What safety precautions are critical when handling brominated quinazoline derivatives in laboratory settings?

Methodological Answer :

- PPE : Impervious gloves (nitrile), tightly sealed goggles, and lab coats to avoid skin/eye contact. Use fume hoods for reactions releasing HBr gas .

- Waste Disposal : Segregate brominated waste for halogen-specific treatment (e.g., neutralization with NaHCO₃ before incineration) .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 mins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when synthesizing this compound derivatives under varying conditions?

Methodological Answer :

- Systematic Parameter Screening : Use a Design of Experiments (DoE) approach to test variables (solvent polarity, catalyst loading, temperature). For example, compare DMF (high polarity) vs. THF (moderate polarity) in bromination steps .

- Contradiction Analysis : If yields drop >10% between batches, check:

- Purity of Starting Materials (HPLC ≥95%).

- Moisture Sensitivity : Quinazoline intermediates often hydrolyze in aqueous conditions; use molecular sieves or anhydrous solvents .

- Case Study : In , N-benzyl-6-bromo-4-methylquinazolin-2-amine yielded 81% vs. a literature-reported 70% due to optimized stoichiometry (1.2 eq Br₂ vs. 1 eq).

Q. What computational methods are employed to predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states. For example, calculate activation energy (ΔG‡) for Br substitution at C-2 with amines/thiols.

- Hammett Constants : Correlate substituent effects (e.g., methoxy as electron-donating group) on reaction rates. σₚ values predict if Br is activated for SNAr (σₚ ~0.12 for –OCH₃) .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electrophilic regions (C-2 bromine) to prioritize reaction sites .

Q. How does the bromine substituent influence the electronic properties of 8-methoxyquinazoline, and what experimental approaches validate these effects?

Methodological Answer :

- UV-Vis Spectroscopy : Compare λₘₐₓ of 8-methoxyquinazoline (π→π* ~270 nm) vs. This compound (bathochromic shift due to electron withdrawal) .

- Cyclic Voltammetry : Measure reduction potentials to assess electron-withdrawing effects. Bromine typically lowers LUMO energy, easing reduction .

- X-ray Crystallography : Resolve bond lengths (C–Br ~1.9 Å) and angles to confirm resonance effects on the quinazoline ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.